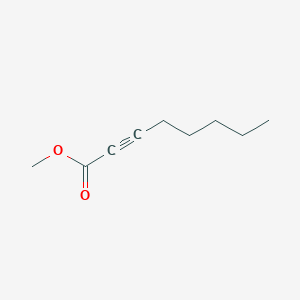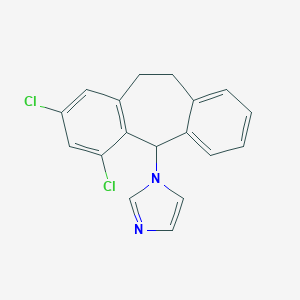
(3E,5Z)-octa-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E,5Z)-octa-1,3,5-triene is an organic compound that belongs to the class of polyenes. It is a conjugated hydrocarbon that has eight carbon atoms and four double bonds. This compound is of interest to researchers due to its unique properties and potential applications in various fields.
科学的研究の応用
1. Ring-Closure Processes
A study by Andrés et al. (2012) examined the ring-closure process of (3Z,5Z)-octa-1,3,5,7-tetraene to (1Z,3Z,5Z)-cycloocta-1,3,5-triene. They employed electron localization function (ELF) and catastrophe theory (CT) to analyze the energy profile and bond formation/breaking processes during the reaction. This work provides insights into the nature of bond transformations in such molecular rearrangements, which is critical in understanding the chemical properties of (3E,5Z)-octa-1,3,5-triene and its derivatives (J. Andrés, S. Berski, L. Domingo, P. González-Navarrete, 2012).
2. Rearrangement Mechanisms
Doering and Roth (1963) explored a structurally degenerate Cope rearrangement of bicyclo[5.1.0]octa-2,5-diene, leading to the formation of cycloocta-1,3,5-triene. Their findings shed light on the dynamic molecular rearrangements that (3E,5Z)-octa-1,3,5-triene can undergo, contributing to the understanding of its reactivity and potential applications in synthetic chemistry (W. Doering, W. Roth, 1963).
3. Photoisomerizations and Stereochemistry
The work by Courtot and Salaün (1976) on the photoisomerization of 5-Phenylhepta-1,3Z,5E-triene to various triene forms, including (3E,5Z)-triene, highlights the impact of light and excited states on the stereochemistry of these molecules. Such studies are pivotal in understanding the light-induced reactions of (3E,5Z)-octa-1,3,5-triene, essential for its potential applications in photochemistry and material science (Pierre Courtot, Jean Yves Salaün, 1976).
特性
CAS番号 |
33580-05-1 |
|---|---|
製品名 |
(3E,5Z)-octa-1,3,5-triene |
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
IUPAC名 |
(3E,5Z)-octa-1,3,5-triene |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3,5-8H,1,4H2,2H3/b7-5+,8-6- |
InChIキー |
HOXGZVUCAYFWGR-YMBWGVAGSA-N |
異性体SMILES |
CC/C=C\C=C\C=C |
SMILES |
CCC=CC=CC=C |
正規SMILES |
CCC=CC=CC=C |
純度 |
90% min. |
同義語 |
1,3E,5Z-Octatriene |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




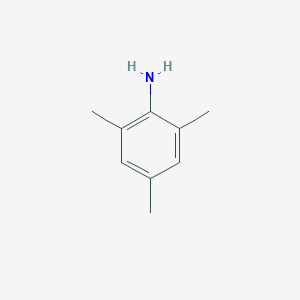


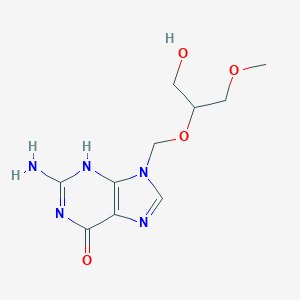
![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)
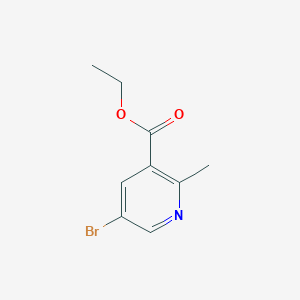

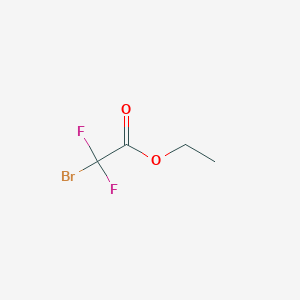
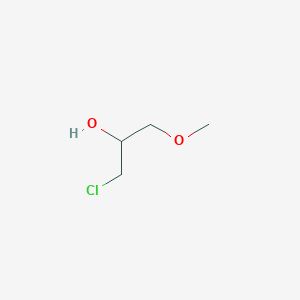
![2-[[5,11,17,23-Tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]oxy]acetic acid](/img/structure/B148826.png)
![6-(1,2-Dihydroxyethyl)-5-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-2-[2-hydroxy-6-oxo-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)-4-(3-tetradecanoyloxytetradecanoyloxy)hexoxy]oxane-2-carboxylic acid](/img/structure/B148827.png)
